Carbonylbis(triphenylphosphine)rhodium(I) Chloride
Overview
Description
Synthesis Analysis
The synthesis of Chlorocarbonylbis(triphenylphosphine)rhodium is achieved through the reaction of tris(triphenylphosphine)chlororhodium with carbon dioxide and hydrogen. The use of a polar aprotic solvent was found to be effective for this reaction. This process demonstrates the reduction of carbon dioxide by molecular hydrogen on a rhodium complex and its fixation in the form of a carbonyl complex (Koinuma, Yoshida, & Hirai, 1975).
Molecular Structure Analysis
The molecular structure of a related carbonyl rhodium complex, as determined by X-ray crystallography, reveals a square-planar geometry around the Rhodium (Rh) atom. This finding indicates the distinct geometric configuration of rhodium complexes (Lamprecht et al., 1997).
Chemical Reactions and Properties
Chlorocarbonylbis(triphenylphosphine)rhodium(I) Chloride is known to undergo various chemical reactions, including carbon dioxide reduction and carbonyl complex formation as part of its chemical properties. This compound demonstrates the ability to catalyze the isomerization of hydroxy alkynes to unsaturated trans keto and hydroxy esters depending on the nature of the phosphine, indicating its versatility in catalysis (Saiah & Pellicciari, 1995).
Physical Properties Analysis
The physical properties of Carbonylbis(triphenylphosphine)rhodium(I) Chloride, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration and bonding. The square-planar geometry around the Rh atom plays a significant role in determining these physical properties.
Chemical Properties Analysis
The chemical properties of this compound are characterized by its reactivity with other chemical species and its catalytic abilities. Its ability to participate in carbon monoxide insertion and decarbonylation reactions, as well as its catalytic activity in the hydrogenation of olefins and acetylenes, are notable (Osborn, Jardine, Young, & Wilkinson, 1966). Additionally, its reactions with hydrogen, oxygen, carbon monoxide, and aldehydes further demonstrate its diverse chemical properties.
Scientific Research Applications
It serves as a catalyst for the hydroformylation and hydrocarboxylation of unsaturated fatty compounds, introducing functionality at each double bond position in polyunsaturated fatty acids (Frankel & Pryde, 1977).
This compound catalyzes the isomerization of hydroxy alkynes to trans keto and hydroxy esters, proving useful in the synthesis of dipeptide isosters (Saiah & Pellicciari, 1995).
It is involved in the decarbonylation of organic carbonyls such as aldehydes, acyl halides, thioesters, and acyl cyanides, as well as metal carbonyls, offering new potential in chemistry (O'connor & Ma, 1993).
The compound has been studied for its catalytic activities in the oxidation of olefins, such as styrenes, to produce carbonyl compounds under oxygen atmosphere (Takao et al., 1970).
It's been used in reactions with carbon dioxide and hydrogen, indicating its role in carbon fixation in the form of a carbonyl complex (Koinuma, Yoshida, & Hirai, 1975).
Safety And Hazards
properties
IUPAC Name |
formaldehyde;rhodium;triphenylphosphane;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.CH2O.ClH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;1H2;1H;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWKFRMRYWEJBC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32ClOP2Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals; [Alfa Aesar MSDS] | |
Record name | Chlorocarbonylbis(triphenylphosphine) rhodium(I) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12930 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Carbonylbis(triphenylphosphine)rhodium(I) Chloride | |
CAS RN |
13938-94-8 | |
Record name | Carbonylchlorobis(triphenylphosphine)rhodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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